2-Propanol, 1-(4-methylphenyl)-3-ureido-

Description

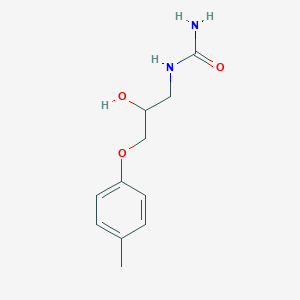

2-Propanol, 1-(4-methylphenyl)-3-ureido- is a tertiary alcohol derivative with a 4-methylphenyl group at position 1 and a ureido (-NHCONH₂) substituent at position 3 of the propanol backbone. The 4-methylphenyl group enhances lipophilicity, while the ureido moiety introduces hydrogen-bonding capability and polarity. Limited experimental data are available for this specific compound, but its properties can be inferred through comparisons with structurally related analogs.

Properties

IUPAC Name |

[2-hydroxy-3-(4-methylphenoxy)propyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8-2-4-10(5-3-8)16-7-9(14)6-13-11(12)15/h2-5,9,14H,6-7H2,1H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSAYXWIQORYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CNC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-methylphenyl)-3-ureido- typically involves the reaction of 4-methylphenyl isocyanate with 2-propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ureido group. The reaction can be represented as follows:

[ \text{4-methylphenyl isocyanate} + \text{2-propanol} \rightarrow \text{2-Propanol, 1-(4-methylphenyl)-3-ureido-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. Purification steps, such as distillation or crystallization, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-methylphenyl)-3-ureido- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The ureido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of ureido derivatives with different functional groups.

Scientific Research Applications

2-Propanol, 1-(4-methylphenyl)-3-ureido- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(4-methylphenyl)-3-ureido- involves its interaction with specific molecular targets. The hydroxyl group and ureido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1-propanol

Key Differences :

- Functional Groups : Lacks the ureido group at position 3.

- Physical Properties (from ): Melting Point: 34–36°C Boiling Point: 245–247°C Density: 1.02 g/cm³ Solubility: Ethanol, acetone (sparingly soluble in water).

- Impact of Ureido Addition: The ureido group in the target compound increases molecular weight (~60 g/mol additional mass) and polarity. This would elevate melting/boiling points due to hydrogen bonding and dipole interactions. Solubility in polar solvents (e.g., water, DMSO) is expected to improve, while lipophilicity decreases compared to 1-(4-methylphenyl)-1-propanol.

3-Ureido-1-phenyl-2-propanol

Key Differences :

- Substituent Position : The phenyl group lacks the 4-methyl substitution.

- Lipophilicity increases slightly (logP ~0.5–1.0 higher than the non-methyl analog).

1-(4-Chlorophenyl)-3-ureido-2-propanol

Key Differences :

- Aromatic Substituent : Chlorine (electron-withdrawing) vs. methyl (electron-donating).

- Reactivity : The chloro-substituted analog may exhibit slower reaction rates in nucleophilic aromatic substitutions but higher thermal stability.

Data Tables

Table 1: Physical and Chemical Properties Comparison

Note: Values for the target compound are estimated using computational tools (e.g., ChemAxon, ACD/Labs) due to lack of experimental data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-Propanol, 1-(4-methylphenyl)-3-ureido- to maximize yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of temperature (e.g., 60–80°C), pH (neutral to mildly basic), and reaction time (typically 12–24 hours). For example, maintaining anhydrous conditions and using catalysts like palladium or nickel can improve efficiency . Post-synthesis purification via column chromatography or recrystallization with ethanol/water mixtures enhances purity (>95%). Yield optimization strategies include inert atmosphere (N₂/Ar) to prevent oxidation and stepwise reagent addition to minimize side reactions .

Q. How can researchers validate the structural integrity of 2-Propanol, 1-(4-methylphenyl)-3-ureido- after synthesis?

- Methodological Answer: Structural characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the ureido group (–NHCONH–) and aryl protons.

- FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate functional groups.

- HPLC-MS : Determines purity (>98%) and molecular weight (e.g., [M+H]⁺ ion at calculated m/z).

Cross-referencing with synthetic intermediates and analogs ensures structural fidelity .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data for this compound be resolved?

- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

- Dose-Response Studies : Establish therapeutic windows in cell lines (e.g., IC₅₀) versus animal models.

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.

- Structural Analogs : Compare bioactivity of derivatives (e.g., replacing the 4-methylphenyl group with fluorinated analogs) to isolate pharmacophores .

- Statistical Validation : Apply multivariate analysis to distinguish noise from biologically relevant signals .

Q. What methodologies elucidate the reaction mechanisms of 2-Propanol, 1-(4-methylphenyl)-3-ureido- for derivative synthesis?

- Methodological Answer:

- Kinetic Studies : Monitor reaction progress via UV-Vis or NMR to identify rate-determining steps.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace pathways (e.g., oxidation of the alcohol group).

- Computational Modeling : DFT calculations predict transition states and regioselectivity in substitution reactions .

Example reaction table:

| Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Oxidation | KMnO₄ (acidic), 50°C | Ketone derivative |

| Substitution | NaH, alkyl halides (THF, reflux) | Ether/amine derivatives |

Q. How can researchers design experiments to assess the therapeutic potential of this compound in neurodegenerative diseases?

- Methodological Answer:

- In Vitro Assays : Measure inhibition of acetylcholinesterase (AChE) or amyloid-β aggregation.

- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB).

- In Vivo Models : Administer doses in transgenic mice (e.g., Alzheimer’s models) and quantify biomarkers (tau protein, Aβ plaques) via ELISA or immunohistochemistry.

- Molecular Docking : Screen against CNS targets (e.g., NMDA receptors) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer:

- Solubility Profiling : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol, hexane).

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to account for thermodynamic variability.

- Co-solvent Systems : Test binary mixtures (e.g., water/ethanol) to enhance dissolution for biological assays .

Synthesis Optimization Table

| Method | Conditions | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|---|

| Catalytic Amination | Pd/C, H₂ (50 psi), EtOH, 70°C | 78 | 97 | Catalyst loading (5 mol%) |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65 | 92 | Anhydrous solvent, slow addition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.